2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Description
2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H22BN3O3 and its molecular weight is 327.19. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antibacterial Agents
Imidazole derivatives have been extensively studied for their antifungal and antibacterial properties. For instance, a study by Altındağ et al. (2017) synthesized a series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives to combat drug-resistant fungal infections, showing significant activity against Candida species. This highlights the potential of imidazole derivatives as lead compounds for antifungal drug development (Altındağ et al., 2017).
Antimicrobial Activities
Another study by Daraji et al. (2021) focused on the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating appreciable antibacterial activity against various bacterial strains, including drug-resistant ones like MRSA, VRE, and ESBL-producing strains (Daraji et al., 2021).
Catalysts for Chemical Reactions
Imidazole compounds have also been used as catalysts in chemical reactions. Serafimidou et al. (2008) synthesized a manganese(II) complex of an imidazole-based acetamide, evaluating it as a catalyst for alkene epoxidation with H2O2, showing significant catalytic efficiency (Serafimidou et al., 2008).
Anticancer Research
Additionally, imidazole derivatives have found applications in anticancer research. A study by Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which were studied for their anticancer activity, identifying compounds with selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
properties
IUPAC Name |
2-imidazol-1-yl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-5-7-14(10-13)20-15(22)11-21-9-8-19-12-21/h5-10,12H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFKODUUYLNWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide |
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